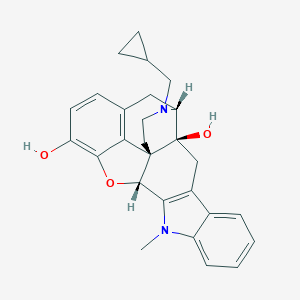
N-Methylnaltrindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylnaltrindole (NMNI) is a selective antagonist of the delta-opioid receptor (DOR), which plays an important role in regulating pain, mood, and reward pathways in the brain. NMNI is a potent and highly selective DOR antagonist that has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes.
Applications De Recherche Scientifique
N-Methylnaltrindole has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and drug addiction. N-Methylnaltrindole has also been used to study the role of DOR in regulating immune function, cardiovascular function, and gastrointestinal function.
Mécanisme D'action
N-Methylnaltrindole acts as a selective antagonist of DOR by binding to the receptor and blocking its activation by endogenous opioid peptides such as enkephalins and endorphins. DOR is widely distributed in the brain and peripheral tissues, and its activation has been shown to produce analgesia, antidepressant effects, and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
N-Methylnaltrindole has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the analgesic and antidepressant effects of DOR agonists, suggesting that DOR plays a key role in these processes. N-Methylnaltrindole has also been shown to block the anti-inflammatory effects of DOR agonists, suggesting that DOR may play a role in regulating immune function.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methylnaltrindole has several advantages as a tool for scientific research. It is a highly selective antagonist of DOR, meaning that it can be used to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and can be produced on a large scale. However, N-Methylnaltrindole has some limitations as a research tool. It has a relatively short half-life in vivo, meaning that it may need to be administered frequently to maintain its effects. It also has limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-Methylnaltrindole. One area of interest is the role of DOR in regulating immune function, particularly in the context of autoimmune diseases and cancer. Another area of interest is the potential therapeutic applications of N-Methylnaltrindole in the treatment of chronic pain, depression, and drug addiction. Finally, further studies are needed to investigate the long-term effects of N-Methylnaltrindole on DOR signaling and to develop more potent and selective DOR antagonists for use in scientific research.
Méthodes De Synthèse
N-Methylnaltrindole can be synthesized by reacting naltrindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields N-Methylnaltrindole as a white crystalline powder with a purity of over 99%. The synthesis of N-Methylnaltrindole is relatively simple and can be carried out on a large scale, making it a cost-effective option for scientific research.
Propriétés
Numéro CAS |
111555-57-8 |
|---|---|
Nom du produit |
N-Methylnaltrindole |
Formule moléculaire |
C27H28N2O3 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C27H28N2O3/c1-28-19-5-3-2-4-17(19)18-13-27(31)21-12-16-8-9-20(30)24-22(16)26(27,25(32-24)23(18)28)10-11-29(21)14-15-6-7-15/h2-5,8-9,15,21,25,30-31H,6-7,10-14H2,1H3/t21-,25+,26+,27-/m1/s1 |
Clé InChI |
CRTCCMARDBQOKA-NVSKSXHLSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C3=C1[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |
SMILES |
CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |
Synonymes |
N-methylnaltrindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



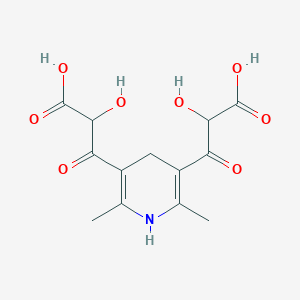
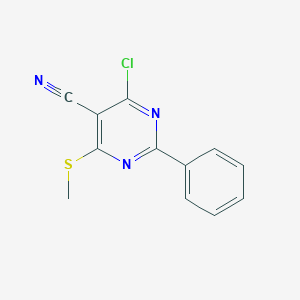
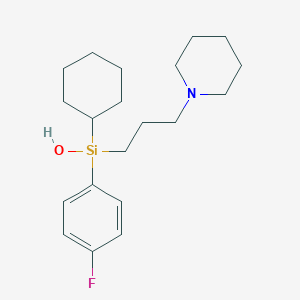
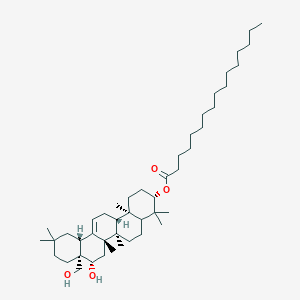
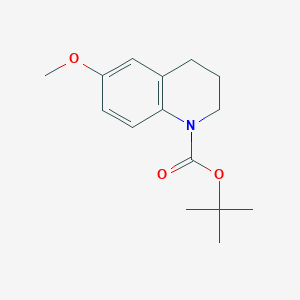
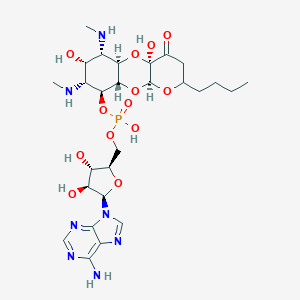
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
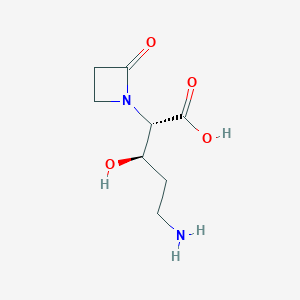
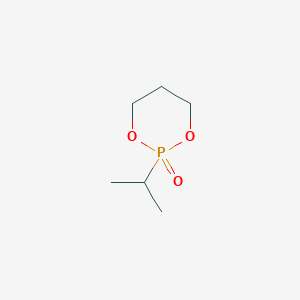
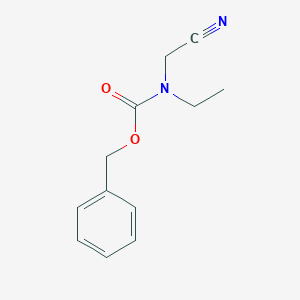
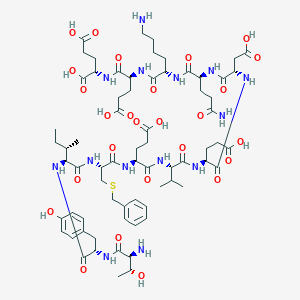
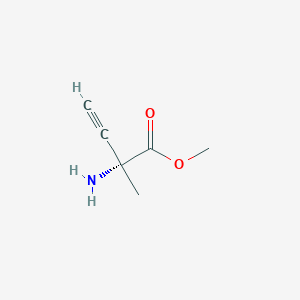
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)